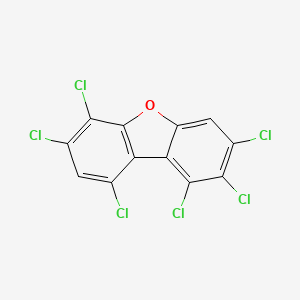1,2,3,6,7,9-Hexachlorodibenzofuran
CAS No.: 92341-06-5
Cat. No.: VC8029529
Molecular Formula: C12H2Cl6O
Molecular Weight: 374.9 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 92341-06-5 |
|---|---|
| Molecular Formula | C12H2Cl6O |
| Molecular Weight | 374.9 g/mol |
| IUPAC Name | 1,2,3,6,7,9-hexachlorodibenzofuran |
| Standard InChI | InChI=1S/C12H2Cl6O/c13-3-1-4(14)10(17)12-7(3)8-6(19-12)2-5(15)9(16)11(8)18/h1-2H |
| Standard InChI Key | JZVOLXQREJNTTL-UHFFFAOYSA-N |
| SMILES | C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(O2)C(=C(C=C3Cl)Cl)Cl |
| Canonical SMILES | C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(O2)C(=C(C=C3Cl)Cl)Cl |
Chemical Identity and Structural Properties
Molecular Configuration and Substitution Pattern
1,2,3,6,7,8-HxCDF (CAS No. 57117-44-9) belongs to the hexachlorinated dibenzofuran homologues, featuring six chlorine atoms substituted at the 1, 2, 3, 6, 7, and 8 positions of the dibenzofuran backbone. Its molecular formula is , with a molar mass of 374.88 g/mol. The compound’s planar structure and chlorine substitution at the lateral 2, 3, 7, and 8 positions render it a potent aryl hydrocarbon receptor (AhR) agonist, aligning it with the toxicological profile of 2,3,7,8-tetrachlorodibenzo--dioxin (TCDD) .
Physicochemical Characteristics
1,2,3,6,7,8-HxCDF exhibits low water solubility (<0.1 mg/L) and high lipophilicity (), favoring bioaccumulation in adipose tissues. Its vapor pressure is negligible ( mmHg at 25°C), contributing to long-range environmental transport via particulate matter .
Synthesis and Industrial Sources
Historical Contamination Incidents
High human exposures occurred during the Yusho (Japan, 1968) and Yu-Cheng (Taiwan, 1979) incidents, where rice oil was contaminated with PCDFs and PCBs. These events linked 1,2,3,6,7,8-HxCDF to severe dermatological and hepatic effects in affected populations .
Toxicity and Health Implications
Acute Toxicity
1,2,3,6,7,8-HxCDF demonstrates extreme acute toxicity across exposure routes:
-
Oral LD: <10 mg/kg (rat), classified as "Fatal if swallowed" (H300) .
-
Dermal LD: <50 mg/kg (rabbit), labeled "Fatal in contact with skin" (H310) .
-
Inhalation LC: <0.5 mg/L/4h (rat), with "Fatal if inhaled" (H330) warnings .
Chronic and Subchronic Effects
Animal studies reveal dose-dependent outcomes:
Environmental Persistence and Ecotoxicology
Environmental Half-Life and Bioaccumulation
1,2,3,6,7,8-HxCDF resists abiotic degradation, with estimated half-lives of:
-
Soil: 10–15 years
-
Sediment: >20 years
-
Air: 2–3 weeks (adsorbed to particulates)
Bioaccumulation factors (BAFs) exceed 10,000 in fish, leading to biomagnification in predatory species .
Ecotoxicological Impacts
-
Aquatic toxicity: LC for Daphnia magna is 0.8 ng/L, categorized as "very toxic to aquatic life" (H400) .
-
Terrestrial toxicity: Earthworms exhibit reproductive failure at soil concentrations >5 ppb .
Microbial Degradation and Bioremediation
Enhanced Degradation Strategies
Co-amendment with 1,2,3,4-tetrachlorobenzene (1,2,3,4-TeCB) increases dechlorination rates 3-fold compared to controls, suggesting synergistic effects in bioremediation setups .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume